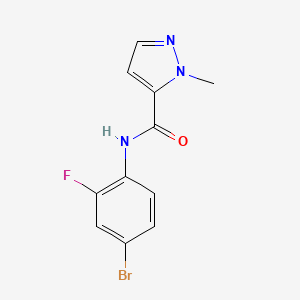
N-(4-溴-2-氟苯基)-2-甲基吡唑-3-甲酰胺
描述
“N-(4-bromo-2-fluorophenyl)-2-methylpyrazole-3-carboxamide” is a chemical compound. Based on its name, it contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. This compound also has a carboxamide group, a bromine atom, and a fluorine atom attached to the phenyl group .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can often be predicted based on its structure and the properties of similar compounds. For example, “4-Bromo-2-fluorobiphenyl”, a similar compound, has a density of 1.4±0.1 g/cm3, a boiling point of 298.8±20.0 °C at 760 mmHg, and is insoluble in water .科学研究应用
合成和放射性示踪剂应用
- 一项研究展示了通过亲核取代合成放射性标记化合物,包括通过正电子发射断层扫描 (PET) 研究动物大脑中 CB1 大麻素受体的潜在放射性示踪剂。这展示了在放射性示踪剂的合成中使用类似化学结构的可行性,用于神经影像 (Katoch-Rouse 和 Horti,2003)。
化学合成和生物活性
- 对取代的 N-(4-(2-氨基吡啶-4-氧基)-3-氟苯基)-1-(4-氟苯基)-2-氧代-1,2-二氢吡啶-3-甲酰胺的研究确定了有效且选择性的 Met 激酶抑制剂。这说明了结构相关化合物在治疗应用中的潜力,特别是在癌症治疗中 (Schroeder 等,2009)。
蝶啶和吡唑衍生物
- 将 2-氨基吡嗪-3-甲酰胺及其衍生物转化为各种蝶啶-4-酮衍生物,突出了合成具有潜在生物活性的化合物的方法。这些方法可能与科学研究中目标化合物的合成和应用相关 (Albert,1979)。
杀菌活性
- 吡唑并[1,5-a]嘧啶衍生物(系统性杀菌剂的结构类似物)的合成证明了吡唑衍生物的杀菌潜力。这表明了基于目标化合物的结构框架开发新型杀菌剂的途径 (Huppatz,1985)。
作用机制
Target of Action
The primary targets of this compound are vascular endothelial growth factor receptor-2 (VEGFR-2), epidermal growth factor receptor (EGFR), and REarranged during Transfection (RET) tyrosine kinases . These targets play crucial roles in cell proliferation, survival, and angiogenesis, making them important targets for cancer therapy .
Mode of Action
This compound acts as an ATP mimetic small molecule, inhibiting the tyrosine kinase activity of its targets . By binding to the ATP-binding sites of these receptors, it prevents the phosphorylation and activation of the downstream signaling pathways . This results in the inhibition of cell proliferation and angiogenesis, and induces apoptosis in cancer cells .
Biochemical Pathways
The compound affects multiple biochemical pathways due to its multi-targeted nature. It inhibits the VEGFR-2 mediated pathway, which is primarily involved in angiogenesis . It also blocks the EGFR pathway, which is crucial for cell proliferation and survival . Additionally, it inhibits the RET signaling pathway, which is involved in cell growth and differentiation .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in preclinical models. It is well tolerated as a single agent at daily doses ≤300 mg . The compound is extensively distributed to tissues in a dose-dependent manner . The compound undergoes metabolism, with N-desmethyl-ZD6474 being the most prominent metabolite, but this still accounted for less than 2% of the total amount of the compound present .
Result of Action
The inhibition of the aforementioned pathways by this compound leads to a decrease in tumor growth and progression. It achieves this by reducing cell proliferation, inducing apoptosis in cancer cells, and inhibiting angiogenesis . These effects have been observed in preclinical models, and the compound is currently undergoing Phase III evaluation for the treatment of cancer .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the tumor microenvironment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of certain enzymes in the tumor microenvironment can affect the compound’s metabolism, potentially influencing its efficacy and stability .
属性
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrFN3O/c1-16-10(4-5-14-16)11(17)15-9-3-2-7(12)6-8(9)13/h2-6H,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLYRPHZNYHJIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=C(C=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



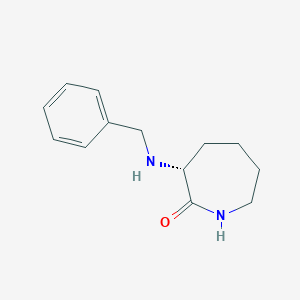
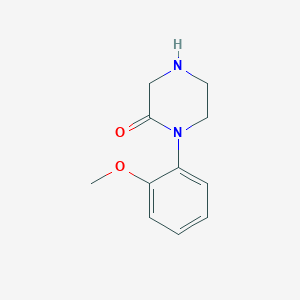
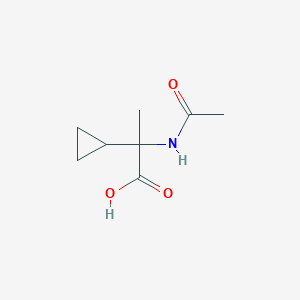
![2,3-Dihydrothieno[3,4-b][1,4]dioxine-2-carboxylic acid](/img/structure/B3175011.png)
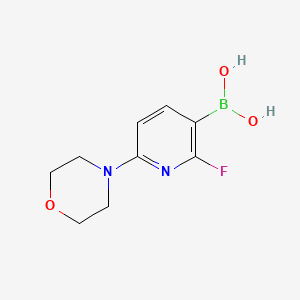
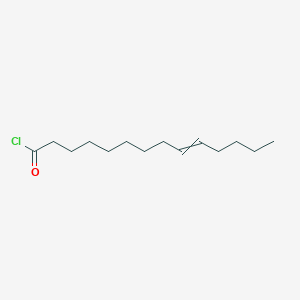
![1-[4-(2-thienyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B3175034.png)
![2-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]carbonyl}phenyl 2-furoate](/img/structure/B3175035.png)
![5-[(4-fluorophenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B3175041.png)
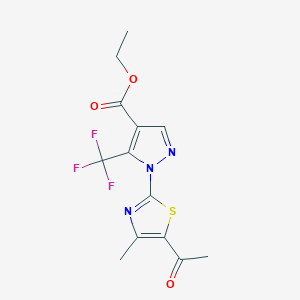
![2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3175054.png)
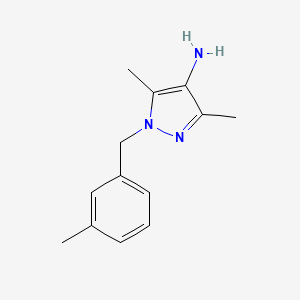
![2-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarbothioamide](/img/structure/B3175068.png)
![4-{4-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]phenyl}morpholine](/img/structure/B3175070.png)